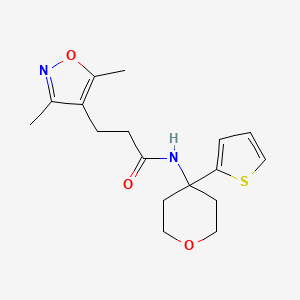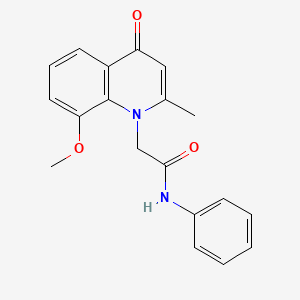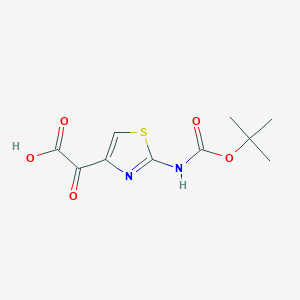![molecular formula C19H20N2O4S B2827060 1-(benzo[d]isoxazol-3-yl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide CAS No. 2034516-09-9](/img/structure/B2827060.png)
1-(benzo[d]isoxazol-3-yl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components including a benzo[d]isoxazole ring, a dihydrobenzofuran ring, and a methanesulfonamide group . These components are often found in various organic compounds and can contribute to the compound’s overall properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent rings and groups. The benzo[d]isoxazole and dihydrobenzofuran rings are likely to contribute significantly to the compound’s overall shape and electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzo[d]isoxazole ring, for example, might undergo reactions like electrophilic substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like the presence of polar groups, the overall shape of the molecule, and the electronic properties of the constituent rings would all play a role .Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
Isoxazole and benzisoxazole derivatives, including 1-(benzo[d]isoxazol-3-yl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide, are crucial for their applications as structural units in various biologically important molecules. They serve as intermediates in medicinal chemistry, particularly in the synthesis of potential antipsychotic compounds and efficient antiseizure agents like Zonisamide. The synthesis of these compounds involves intricate processes, highlighting the challenges in their cost-effective production and the ongoing research to find efficient synthetic pathways (Arava et al., 2011).
Catalysis and Reaction Mechanisms
Benzo[d]isoxazoles act as novel nucleophiles in gold-catalyzed cycloaddition reactions with ynamides or propargyl esters, leading to the formation of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. This showcases their role in developing chemoselective access to complex heterocyclic structures, which are significant in the synthesis of pharmaceuticals and materials science (Xu et al., 2018).
Photophysical Properties
The study of fluorescent 2,5-dibenzoxazolylphenols and related compounds, including those with methanesulfonamido groups, reveals their excited state intramolecular proton-transfer fluorescence. These findings are pivotal for developing new fluorescent materials for applications ranging from biochemical sensors to ionizing radiation detectors, showcasing the diverse utility of benzisoxazole derivatives in photophysical research (Kauffman & Bajwa, 1993).
Advanced Materials
Sulfonated polysulfone membranes incorporating 1,3-1H-dibenzimidazole-benzene additives demonstrate enhanced proton conductivity and lower methanol crossover in direct methanol fuel cells. This highlights the role of benzisoxazole derivatives in improving the performance of energy-related materials through molecular design and synthesis, contributing to the development of more efficient and durable fuel cell technologies (Fu, Li, & Manthiram, 2008).
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. If it shows promise in areas like medicinal chemistry, materials science, or other fields, future research might focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential uses .
Wirkmechanismus
Target of Action
The compound, also known as 1-(benzo[d]isoxazol-3-yl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide, primarily targets the Orexin receptors . Orexin receptors are a type of G-protein coupled receptor that are known to regulate arousal, wakefulness, and appetite.
Mode of Action
This compound acts as a dual Orexin receptor antagonist . It binds to both Orexin receptors, inhibiting the excitatory neuropeptides Orexin A and B. This inhibition reduces the activity of the Orexin system, leading to a decrease in wakefulness and arousal .
Biochemical Pathways
The compound’s action on the Orexin receptors affects the Orexinergic pathway . This pathway plays a crucial role in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. By inhibiting the Orexin receptors, the compound disrupts the normal functioning of this pathway, leading to changes in sleep patterns and potentially other physiological processes .
Pharmacokinetics
It is known that the compound has good potency and improved pharmacokinetics . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The primary result of the compound’s action is a decrease in arousal and wakefulness, due to its antagonistic effect on the Orexin receptors . This makes the compound potentially useful for the treatment of conditions like insomnia .
Eigenschaften
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13(10-14-6-7-18-15(11-14)8-9-24-18)21-26(22,23)12-17-16-4-2-3-5-19(16)25-20-17/h2-7,11,13,21H,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUWBFZDJZPFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2826977.png)
![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2826978.png)


![N-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2826982.png)
![ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate](/img/structure/B2826983.png)





![2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2826996.png)

![(2Z)-2-[(4-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2827000.png)